molecular formula C17H10ClFN4S B14942229 3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942229
M. Wt: 356.8 g/mol
InChI Key: WQSFHRRRUZTCOS-XCVCLJGOSA-N
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Description

3-(4-CHLOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(4-CHLOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 3-(4-Chlorophenyl)aniline Hydrochloride

Uniqueness

Compared to similar compounds, 3-(4-CHLOROPHENYL)-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H10ClFN4S

Molecular Weight

356.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10ClFN4S/c18-13-6-4-12(5-7-13)16-20-21-17-23(16)22-15(24-17)10-3-11-1-8-14(19)9-2-11/h1-10H/b10-3+

InChI Key

WQSFHRRRUZTCOS-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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